molecular formula C11H20F2N2O2 B12944397 tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate

Cat. No.: B12944397
M. Wt: 250.29 g/mol
InChI Key: CSBVUYUPBWCEBH-UHFFFAOYSA-N
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Description

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropiperidine derivative. One common method includes the use of tert-butyl chloroformate and 4,4-difluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoropiperidine moiety allows it to bind to active sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its difluorinated structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[(4,4-difluoropiperidin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-11(12,13)4-5-14-8/h8,14H,4-7H2,1-3H3,(H,15,16)

InChI Key

CSBVUYUPBWCEBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)(F)F

Origin of Product

United States

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